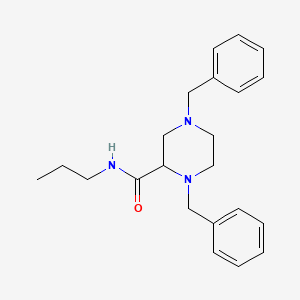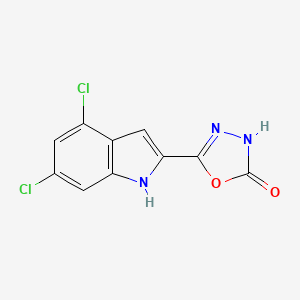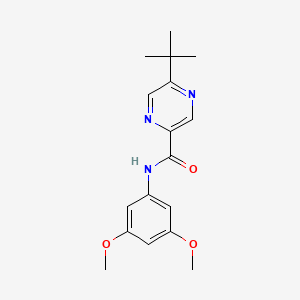
3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine is an organotellurium compound characterized by the presence of a tellurium atom bonded to a butyl group and a prop-2-en-1-amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine typically involves the reaction of tellurium-containing reagents with appropriate organic substrates. One common method is the reaction of butyltellurium trichloride with N,N-diethylprop-2-en-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Advanced purification techniques, such as recrystallization and distillation, may be employed to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Substitution: The butyltellanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Compounds with different functional groups replacing the butyltellanyl group.
Applications De Recherche Scientifique
3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Used in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of 3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biological molecules, potentially affecting their function. The compound may also participate in redox reactions, altering the oxidative state of biological systems and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Butylselenyl)-N,N-diethylprop-2-en-1-amine: Similar structure with selenium instead of tellurium.
3-(Butylthio)-N,N-diethylprop-2-en-1-amine: Similar structure with sulfur instead of tellurium.
3-(Butylsilyl)-N,N-diethylprop-2-en-1-amine: Similar structure with silicon instead of tellurium.
Uniqueness
3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur, selenium, and silicon analogs. Tellurium compounds often exhibit different reactivity and stability, making them valuable in specific applications where other elements may not be suitable.
Propriétés
Numéro CAS |
616228-65-0 |
|---|---|
Formule moléculaire |
C11H23NTe |
Poids moléculaire |
296.9 g/mol |
Nom IUPAC |
3-butyltellanyl-N,N-diethylprop-2-en-1-amine |
InChI |
InChI=1S/C11H23NTe/c1-4-7-10-13-11-8-9-12(5-2)6-3/h8,11H,4-7,9-10H2,1-3H3 |
Clé InChI |
BRQFNSMBVYLQKB-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Te]C=CCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one](/img/structure/B12593582.png)


![3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline](/img/structure/B12593605.png)


![Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12593616.png)
![Benzene, [(4,4-diethoxy-2-butynyl)seleno]-](/img/structure/B12593618.png)
![2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12593620.png)




![6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B12593656.png)
